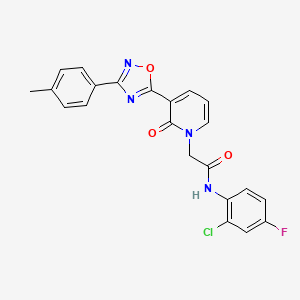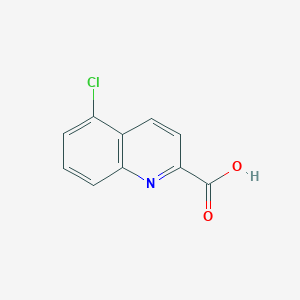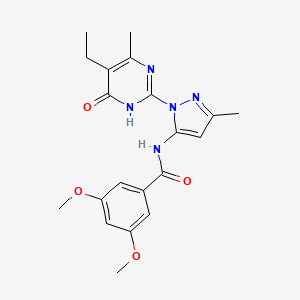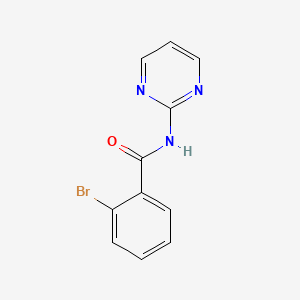
N-(2-chloro-4-fluorophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-4-fluorophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H16ClFN4O3 and its molecular weight is 438.84. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-4-fluorophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-4-fluorophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry Applications
Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Dual Inhibition : A study by Stec et al. (2011) explored the structure-activity relationships of PI3K/mTOR inhibitors, noting the exploration of various 6,5-heterocycles to improve metabolic stability, which is relevant to the chemical structure . Their research aimed at reducing metabolic deacetylation, a common issue with similar compounds, by examining alternative heterocyclic analogs, indicating a potential application in cancer therapy and other diseases involving PI3K/mTOR pathways (Stec et al., 2011).
Antimicrobial Properties : Parikh and Joshi (2014) synthesized a series of 1,3,4-oxadiazole derivatives, closely related to the given compound, evaluating their antimicrobial properties. Their findings revealed that certain configurations, particularly those with a significant number of fluorine atoms, showed high potency against a broad panel of bacterial and fungal strains. This suggests the chemical compound's framework could be adapted for developing new antimicrobial agents (Parikh & Joshi, 2014).
Anti-Inflammatory Activity : Sunder and Maleraju (2013) reported the synthesis of N-(3-chloro-4-fluorophenyl) derivatives with significant anti-inflammatory activities. This research indicates that structural analogs of the compound could be potential candidates for developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Material Science Applications
Photovoltaic Efficiency and Ligand-Protein Interactions : Mary et al. (2020) investigated bioactive benzothiazolinone acetamide analogs, analyzing their photovoltaic efficiency and ligand-protein interactions. This research suggests potential applications in dye-sensitized solar cells (DSSCs) and highlights the compound's role in developing materials with good light harvesting efficiency. The study also delves into molecular docking, indicating applications in drug design (Mary et al., 2020).
Corrosion Inhibitors : Yıldırım and Çetin (2008) synthesized acetamide derivatives, including isoxazolidine and isoxazoline compounds, to evaluate their effectiveness as corrosion inhibitors. While not directly related to the exact chemical structure provided, this research underscores the potential of acetamide derivatives in protecting materials against corrosion, suggesting an area where similar compounds could be explored (Yıldırım & Çetin, 2008).
特性
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN4O3/c1-13-4-6-14(7-5-13)20-26-21(31-27-20)16-3-2-10-28(22(16)30)12-19(29)25-18-9-8-15(24)11-17(18)23/h2-11H,12H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXORBFPYVCYYFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-fluorophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(6-Chloropyridin-3-yl)methyl]indole](/img/structure/B2648300.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2648303.png)
![[1-[(2-Fluoro-5-methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2648305.png)
![4'-Cyano[1,1'-biphenyl]-4-yl acetate](/img/structure/B2648306.png)
![3-(4-methoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2648307.png)
![N-[(2-chlorophenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2648310.png)
![6-Benzyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2648311.png)

![N-(1-cyanopropyl)-4-[methyl(propyl)amino]benzamide](/img/structure/B2648313.png)

![7-Methyl-2-(3-morpholinopropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2648320.png)
